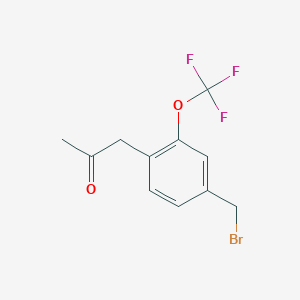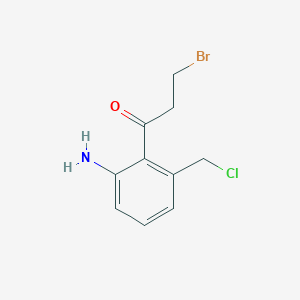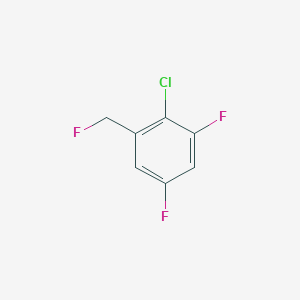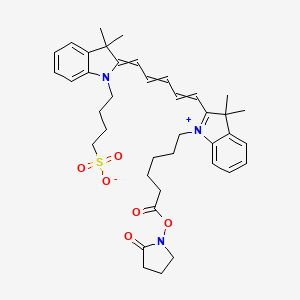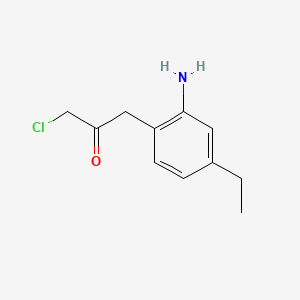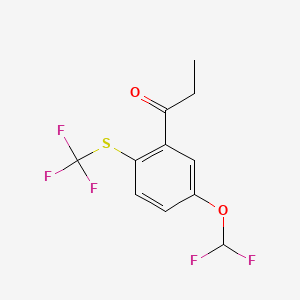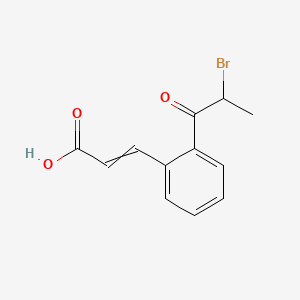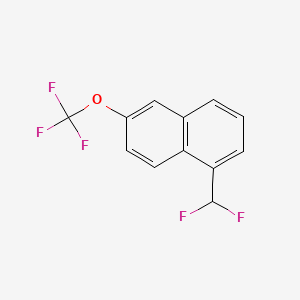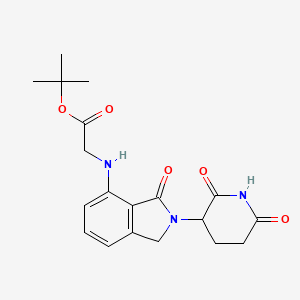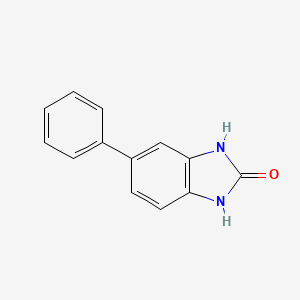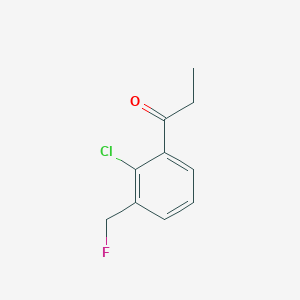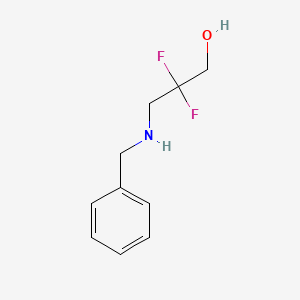
3-(Benzylamino)-2,2-difluoropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylamino)-2,2-difluoropropan-1-ol is an organic compound that features a benzylamino group attached to a difluoropropanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-2,2-difluoropropan-1-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2,2-difluoropropanol with benzylamine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of benzylamine on the difluoropropanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzylamino)-2,2-difluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The benzylamino group can be reduced to form a primary amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium iodide or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-(Benzylamino)-2,2-difluoropropanal.
Reduction: Formation of 3-(Aminomethyl)-2,2-difluoropropan-1-ol.
Substitution: Formation of 3-(Benzylamino)-2,2-difluoropropyl halides or ethers.
Applications De Recherche Scientifique
3-(Benzylamino)-2,2-difluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific properties such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-(Benzylamino)-2,2-difluoropropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the difluoropropanol moiety can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzylamino)-1,2-benzisothiazole 1,1-dioxide: Similar in structure but contains a benzisothiazole ring.
2-(Benzylamino)-2-hydroxyalkyl isoindoline-1,3-diones: Contains an isoindoline-1,3-dione moiety.
Benzylamine: Lacks the difluoropropanol group but shares the benzylamino functionality.
Uniqueness
3-(Benzylamino)-2,2-difluoropropan-1-ol is unique due to the presence of both the benzylamino and difluoropropanol groups, which confer distinct chemical properties and reactivity. The difluoropropanol moiety enhances the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Formule moléculaire |
C10H13F2NO |
|---|---|
Poids moléculaire |
201.21 g/mol |
Nom IUPAC |
3-(benzylamino)-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C10H13F2NO/c11-10(12,8-14)7-13-6-9-4-2-1-3-5-9/h1-5,13-14H,6-8H2 |
Clé InChI |
YVHROQYTRIZAFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCC(CO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


